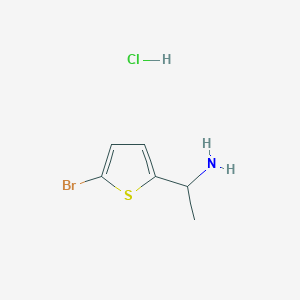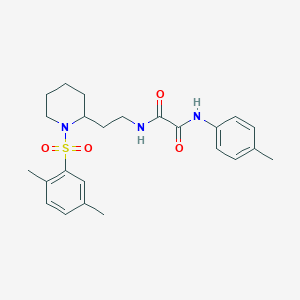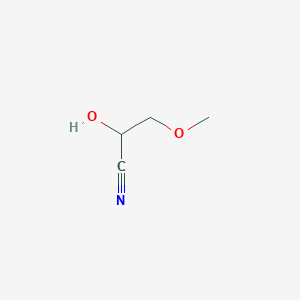
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride, also known as BTEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTEA is a thiophene derivative that is used as a building block in the synthesis of various organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 5-bromothiophene-2-carboxylic acid with ethylenediamine, followed by reduction of the resulting imine to obtain the target compound as a hydrochloride salt.
Starting Materials
5-bromothiophene-2-carboxylic acid, ethylenediamine, sodium triacetoxyborohydride, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: 5-bromothiophene-2-carboxylic acid is reacted with ethylenediamine in the presence of hydrochloric acid to form the corresponding imine intermediate., Step 2: The imine intermediate is reduced using sodium triacetoxyborohydride to obtain the amine product., Step 3: The amine product is treated with hydrochloric acid in diethyl ether to form the hydrochloride salt of the target compound., Step 4: The hydrochloride salt is isolated by filtration and drying to obtain the final product.
Mechanism Of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is not fully understood. However, studies have shown that 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can inhibit the activity of various enzymes, including protein kinases and proteases. It has also been shown to interact with DNA and RNA, which can lead to the inhibition of DNA replication and transcription.
Biochemical And Physiological Effects
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various viruses, including HIV-1 and HCV. In animal studies, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been shown to exhibit anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized using a simple two-step process. It is also relatively stable and can be stored for long periods without degradation. However, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has some limitations. It is toxic and can cause skin and eye irritation. It also has a low solubility in water, which can limit its use in aqueous reactions.
Future Directions
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several potential future directions for research. In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be further explored as a starting material in the synthesis of novel bioactive compounds. In material science, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be used as a building block in the synthesis of new organic semiconductors and conducting polymers. In organic synthesis, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be used as a reagent in the development of new transformations and synthetic methodologies. Additionally, further studies can be conducted to understand the mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride and its potential applications in various fields of research.
Conclusion
In conclusion, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is a thiophene derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. It can be synthesized using a simple two-step process and has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research can be conducted to further explore the potential applications of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride in various fields of research.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been used as a starting material in the synthesis of various bioactive compounds, including kinase inhibitors, antitumor agents, and antiviral agents. In material science, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been used as a building block in the synthesis of conducting polymers and organic semiconductors. In organic synthesis, 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride has been used as a reagent in various transformations, including reductive amination, cross-coupling reactions, and C-H activation.
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRLJDOXYAZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2459864.png)
![3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2459865.png)
![Ethyl 2,6-dimethyl-5-[(4-phenylphenyl)carbamoylamino]pyridine-3-carboxylate](/img/structure/B2459866.png)

![N-butan-2-yl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2459870.png)

![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)

![Cyclopentyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2459879.png)
![3-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2459880.png)



![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)